Dipropyleneglycol methyl ether acetate
Overview
Description
Dipropyleneglycol methyl ether acetate is a clear, colorless liquid organic compound with a sweet odor. It is extensively employed as a solvent in coatings, paints, and silkscreening inks. Additionally, it is used as a cleaning agent and in the preparation of electrically conductive adhesives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of dipropyleneglycol methyl ether acetate involves the esterification of dipropyleneglycol methyl ether with acetic acid. The reaction typically occurs in the presence of a catalyst, such as sulfuric acid, under controlled temperature and pressure conditions. The process involves heating the reactants to a temperature range of 60-120°C and maintaining the reaction for several hours to ensure complete esterification .
Industrial Production Methods
In industrial settings, the production of this compound often employs continuous esterification processes. This method enhances production efficiency and reduces the discharge of by-products. The reaction product undergoes purification through distillation to achieve high purity levels, making it suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Dipropyleneglycol methyl ether acetate undergoes several types of chemical reactions, including:
Oxidation: Reacts with strong oxidizing agents, potentially leading to the formation of carbonyl compounds.
Reduction: Can be reduced to its corresponding alcohols under specific conditions.
Substitution: Participates in nucleophilic substitution reactions, where the acetate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Strong oxidizers such as potassium permanganate or chromium trioxide.
Reducing Agents: Lithium aluminum hydride or sodium borohydride.
Nucleophiles: Hydroxide ions or amines for substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Production of dipropyleneglycol methyl ether.
Substitution: Formation of various substituted ethers depending on the nucleophile used.
Scientific Research Applications
Dipropyleneglycol methyl ether acetate is widely used in scientific research due to its versatility:
Chemistry: Serves as a solvent in organic synthesis and polymerization reactions.
Biology: Utilized in the extraction of natural products and enantiomer separation.
Medicine: Employed in the formulation of pharmaceutical products.
Industry: Used in the production of coatings, inks, and adhesives
Mechanism of Action
Dipropyleneglycol methyl ether acetate exerts its effects primarily through its solvent properties. In vivo, it rapidly hydrolyzes to dipropyleneglycol methyl ether, which then interacts with various molecular targets. The compound’s ability to dissolve a wide range of substances makes it valuable in numerous applications. The hydrolysis process involves the cleavage of the ester bond, resulting in the formation of dipropyleneglycol methyl ether and acetic acid .
Comparison with Similar Compounds
Similar Compounds
Propylene glycol methyl ether acetate: Another glycol ether used in similar applications but with different volatility and solvent properties.
Dipropyleneglycol methyl ether: The parent compound of dipropyleneglycol methyl ether acetate, used as a less volatile alternative
Uniqueness
This compound stands out due to its balanced properties of volatility, solvency, and reactivity. Its ability to undergo hydrolysis to form dipropyleneglycol methyl ether adds to its versatility, making it suitable for a wide range of applications in various fields .
Properties
IUPAC Name |
1-(1-methoxypropan-2-yloxy)propan-2-yl acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O4/c1-7(5-11-4)12-6-8(2)13-9(3)10/h7-8H,5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAVARTIQQDZFNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)OCC(C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40858784 | |
Record name | 1-[(1-Methoxypropan-2-yl)oxy]propan-2-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40858784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Propanol, 1(or 2)-(2-methoxymethylethoxy)-, acetate | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
212484-39-4, 88917-22-0 | |
Record name | 2-Propanol, 1-(2-methoxy-1-methylethoxy)-, 2-acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=212484-39-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | PPG-2 methyl ether acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088917220 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propanol, 1(or 2)-(2-methoxymethylethoxy)-, acetate | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | A mixture of RR and RS isomers of: (2-(2-methoxy-1-methyl)ethoxy)-1-methylethyl acetate; (2-(2-methoxy-2-methyl)ethoxy)-1-methylethyl acetate; (2-(2-methoxy-2-methyl)ethoxy)-2-methylethyl acetate; (2-(2-methoxy-1-methyl)ethoxy)-2-methylethyl acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.843 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Propanol, 1(or 2)-(2-methoxymethylethoxy)-, acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.736 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PPG-2 METHYL ETHER ACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5455FZE9RB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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